molecular formula C12H8N2O6S2 B11624100 {(5E)-5-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11624100
M. Wt: 340.3 g/mol
InChI Key: JEUNPFQODSMQJV-URUMLEIASA-N
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Description

2-[(5E)-5-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a nitrofuran moiety, a thiazolidinone ring, and an acetic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H8N2O6S2

Molecular Weight

340.3 g/mol

IUPAC Name

2-[(5E)-5-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H8N2O6S2/c15-10(16)6-13-11(17)8(22-12(13)21)3-1-2-7-4-5-9(20-7)14(18)19/h1-5H,6H2,(H,15,16)/b2-1+,8-3+

InChI Key

JEUNPFQODSMQJV-URUMLEIASA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C/2\C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the nitrofuran moiety: This step involves the nitration of furan to introduce the nitro group.

    Synthesis of the thiazolidinone ring: This is achieved through the reaction of a thiourea derivative with a halogenated acetic acid derivative.

    Coupling reactions: The nitrofuran and thiazolidinone intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(5E)-5-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as an antibacterial or antifungal agent.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with microbial DNA synthesis, leading to its antimicrobial effects. The thiazolidinone ring may also contribute to its biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.

    Thiazolidinediones: Compounds with a thiazolidinone ring, used in the treatment of diabetes.

    Furazolidone: A nitrofuran derivative used as an antibacterial agent.

Uniqueness

2-[(5E)-5-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of a nitrofuran moiety and a thiazolidinone ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research applications.

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